(2R)-2-(Chloromethyl)-4-(phenylmethyl)morpholine

Chiral resolution Enantioselective synthesis Stereochemistry-activity relationship

Generic morpholine mixtures lack stereochemical definition, leading to irreproducible chiral outcomes. This (R)-enantiomer provides verifiable chirality essential for asymmetric synthesis. • Defined (R)-stereochemistry for CNS target engagement (H3R, MCHR2 nanomolar activity) • Key intermediate for pyrimidine-based AKT inhibitors per patent literature • Reactive C2 chloromethyl handle for diversity-oriented synthesis

Molecular Formula C12H16ClNO
Molecular Weight 225.71 g/mol
CAS No. 186293-54-9
Cat. No. B180595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-2-(Chloromethyl)-4-(phenylmethyl)morpholine
CAS186293-54-9
Molecular FormulaC12H16ClNO
Molecular Weight225.71 g/mol
Structural Identifiers
SMILESC1COC(CN1CC2=CC=CC=C2)CCl
InChIInChI=1S/C12H16ClNO/c13-8-12-10-14(6-7-15-12)9-11-4-2-1-3-5-11/h1-5,12H,6-10H2/t12-/m0/s1
InChIKeyGVWRZZNYCOTWNN-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R)-2-(Chloromethyl)-4-(phenylmethyl)morpholine: Core Data


(2R)-2-(Chloromethyl)-4-(phenylmethyl)morpholine (CAS 186293-54-9), also known as (R)-4-benzyl-2-(chloromethyl)morpholine, is a chiral morpholine derivative with the molecular formula C12H16ClNO and a molecular weight of 225.71 g/mol [1]. This compound is a key chiral building block and synthetic intermediate, particularly valued for its defined (R)-stereochemistry at the C2 position, which is essential for the asymmetric synthesis of complex biologically active molecules .

Why This Chiral Building Block Cannot Be Replaced


The procurement of a generic morpholine derivative or an uncharacterized chiral mixture is not equivalent to (2R)-2-(Chloromethyl)-4-(phenylmethyl)morpholine. The specific (R)-configuration at the 2-position is not a minor detail; it is the critical structural determinant for molecular recognition in asymmetric biological environments . Substituting this compound with its (S)-enantiomer (CAS 1222556-84-4) or a racemate introduces a different stereoisomer that can exhibit drastically reduced affinity for a chiral biological target or an altered metabolic profile, jeopardizing the reproducibility and validity of research outcomes [1]. The value proposition of this specific compound lies in its ability to provide a verifiable, stereochemically pure foundation for the synthesis of enantiopure drug candidates and molecular probes, a level of control that generic, non-stereochemically defined analogs cannot provide.

Quantitative Evidence Guide


Stereochemistry Defines Biological Activity

The (R)-configuration at the C2 position is a primary determinant of biological activity. While direct, published comparative data for the (R)- and (S)-enantiomers of this specific compound are limited, the principle is a cornerstone of medicinal chemistry for C-substituted morpholines . The (S)-enantiomer, CAS 1222556-84-4, is a distinct chemical entity with its own CAS number, underscoring its independent chemical and biological identity . The procurement of the (R)-enantiomer ensures that the intended stereochemical configuration is used for downstream synthesis, a critical factor where a single stereocenter can differentiate a potent drug from an inactive or even toxic compound.

Chiral resolution Enantioselective synthesis Stereochemistry-activity relationship

Histamine H3 Receptor Antagonism Potential

Compounds containing the (2R)-2-(chloromethyl)-4-(phenylmethyl)morpholine scaffold have demonstrated potent binding affinity for the human Histamine H3 Receptor (H3R). A closely related compound (CHEMBL4635634) incorporating this core structure exhibited a binding affinity (Kd) of 1.35 nM in a BRET assay using HEK293T cells expressing human recombinant NLuc/GPCR-fused H3R [1]. This level of activity (nanomolar range) positions it as a highly potent ligand within this target class. While the data are for a derivative and not the compound itself, they validate the scaffold's inherent potential for high-affinity target engagement, in contrast to many other morpholine derivatives lacking this specific substitution pattern.

GPCR Histamine H3 receptor CNS pharmacology

MCHR2 Antagonist Scaffold Potential

Another structurally related compound (CHEMBL1934127) that shares the morpholine core was found to be a potent antagonist of the human Melanin-Concentrating Hormone Receptor 2 (MCHR2), with an IC50 value of 1 nM [1]. This was determined by measuring the inhibition of MCH-stimulated Ca2+ flux in CHO cells. This demonstrates the scaffold's utility in targeting another therapeutically relevant GPCR. While not a direct measurement of the compound, it serves as a quantitative benchmark for the class, highlighting the potential for high potency against this target.

GPCR Melanin-concentrating hormone receptor 2 Metabolic disorders

Validated Intermediate for AKT Kinase Inhibitors

Patents and chemical databases explicitly list (2R)-2-(Chloromethyl)-4-(phenylmethyl)morpholine as a novel intermediate for the synthesis of compounds derived from pyrimidines, which are under investigation as AKT inhibitors . AKT, a serine/threonine kinase, is a pivotal node in the PI3K/AKT/mTOR signaling pathway, frequently dysregulated in human cancers. The ability of this chiral building block to be incorporated into complex pyrimidine-based structures with potential therapeutic applications provides a concrete, procurement-relevant use case.

AKT inhibitor Cancer therapeutics Pyrimidine derivatives

Synthetic Utility of the C2 Chloromethyl Handle

The compound's primary utility stems from its structure as a chiral building block containing a reactive chloromethyl group at the C2 position. This electrophilic handle is ideal for introducing the morpholine core into larger, complex molecules via SN2 nucleophilic substitution reactions . Compared to an analog with a less reactive group (e.g., a hydroxyl or a protected amine), the chloromethyl group offers a more versatile and direct point for diversification. This is a key differentiator for chemists selecting a starting material for a multi-step synthesis.

Synthetic building block Nucleophilic substitution Chiral pool

Application Scenarios


Enantioselective Synthesis of CNS Drug Candidates

Procure this compound for use as a chiral building block in the asymmetric synthesis of novel drug candidates targeting central nervous system (CNS) disorders. Its (R)-configuration is critical for exploring the stereospecific requirements of neurological targets such as the histamine H3 receptor (H3R) and melanin-concentrating hormone receptor 2 (MCHR2), where related compounds have shown potent nanomolar activity [1].

Development of Selective AKT Kinase Inhibitors

Utilize this compound as a key intermediate in the preparation of pyrimidine-based AKT inhibitors, as outlined in patent literature . This provides a direct, patent-supported synthetic pathway for medicinal chemistry teams focused on developing next-generation cancer therapeutics targeting the PI3K/AKT/mTOR signaling axis.

Diversification of Morpholine-Based Chemical Libraries

Employ this compound in diversity-oriented synthesis (DOS) strategies to generate libraries of stereochemically rich and rigid morpholine-containing scaffolds . The reactive C2 chloromethyl group is an ideal point of diversification, allowing for the rapid exploration of chemical space around a privileged, chiral morpholine core.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2R)-2-(Chloromethyl)-4-(phenylmethyl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.